Cytotoxic Potency Against SKOV-3 Ovarian Carcinoma Cells: Comparison with Five Structural Analogs
In a head-to-head MTT assay against the SKOV-3 human ovarian carcinoma cell line, compound 5d (the target 4-methyl derivative) exhibited an IC50 of 45.4 ± 13.2 µM. This is 1.67‑fold higher (i.e. less potent) than the unsubstituted phenyl analog 5a (IC50 27.2 ± 3.0 µM), 1.73‑fold higher than the 3‑methyl isomer 5c (IC50 26.3 ± 5.0 µM), and 2.33‑fold higher than the 4‑methoxy derivative 5f (IC50 19.5 ± 2.1 µM). The 4‑chloro analog 5i gave a comparable IC50 of 45.0 ± 5.1 µM [1].
| Evidence Dimension | Cytotoxic potency (IC50, µM) against SKOV-3 human ovarian carcinoma cells |
|---|---|
| Target Compound Data | 45.4 ± 13.2 µM |
| Comparator Or Baseline | 5a (phenyl): 27.2 ± 3.0 µM; 5c (3‑Me): 26.3 ± 5.0 µM; 5f (4‑OMe): 19.5 ± 2.1 µM; 5i (4‑Cl): 45.0 ± 5.1 µM |
| Quantified Difference | 1.67‑ to 2.33‑fold lower potency vs. more active analogs; equipotent to 4‑Cl analog |
| Conditions | MTT assay, SKOV-3 human ovarian carcinoma cell line, data from Almasirad et al. 2016 |
Why This Matters
Quantifies the exact potency penalty of the para-methyl substitution relative to other benzamido derivatives, enabling informed selection of 5d as a moderate-activity reference or a scaffold for further optimisation in ovarian cancer research.
- [1] Almasirad A, Firoozpour L, Nejati M, Edraki N, Firuzi O, Khoshneviszadeh M, Mahdavi M, Moghimi S, Safavi M, Shafiee A, Foroumadi A. Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Z Naturforsch B. 2016;71(3):205-210. doi:10.1515/znb-2015-0138. View Source
